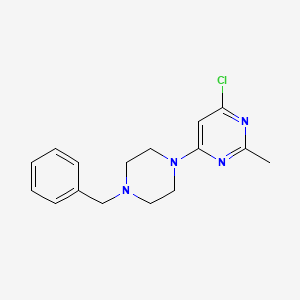

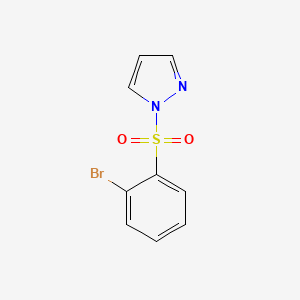

3'-Bromo-4'-morpholinoacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Bromo-4'-morpholinoacetophenone is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and biochemistry. While the specific compound 3'-Bromo-4'-morpholinoacetophenone is not directly mentioned in the provided papers, related compounds such as 4'-bromoacetophenone derivatives and morpholino-containing molecules are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives is described in several studies. For instance, pyrrolecarboxamide-conjugated 4'-bromoacetophenones were synthesized for the investigation of their DNA cleaving activities . Another study synthesized alpha-bromo-4-amino-3-nitroacetophenone, a reagent for protein modification, which demonstrates the versatility of bromoacetophenone derivatives in chemical synthesis . These studies suggest that the synthesis of 3'-Bromo-4'-morpholinoacetophenone would likely involve the introduction of a morpholino group to a bromoacetophenone core, possibly through nucleophilic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds related to 3'-Bromo-4'-morpholinoacetophenone has been analyzed in several papers. For example, the crystal and molecular structure of bromophos, which contains a bromoacetophenone moiety, was determined by x-ray analysis . Additionally, the molecular structure, vibrational frequencies, and assignments of a compound with a bromophenyl group were investigated using computational methods and compared with experimental data . These analyses provide a foundation for understanding the molecular structure of 3'-Bromo-4'-morpholinoacetophenone, which would likely feature a bromophenyl ring attached to a morpholino group via an acetophenone linker.

Chemical Reactions Analysis

The chemical reactivity of bromoacetophenone derivatives is highlighted in several papers. For instance, 4'-bromoacetophenone analogs were investigated for their ability to generate monophenyl radicals and induce photocleavage of DNA . The reactivity of these compounds under light irradiation suggests that 3'-Bromo-4'-morpholinoacetophenone may also participate in photoinduced chemical reactions, potentially useful in biochemical applications such as nucleic acid modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives and morpholino-containing compounds are discussed in the literature. For example, the derivatization of carboxylic acids with 4'-bromophenacyl trifluoromethanesulfonate for high-performance liquid chromatography analysis indicates the utility of bromoacetophenone derivatives in analytical chemistry . Novel bromophenols, which share structural similarities with bromoacetophenone, were synthesized and evaluated for their antioxidant activities and enzyme inhibitory actions, suggesting potential biological applications . These studies imply that 3'-Bromo-4'-morpholinoacetophenone may have distinct physical and chemical properties that could be exploited in various scientific fields.

科学的研究の応用

Organic Chemistry

- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .

- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Marine Biology

- Application : 3-bromo-4,5-dihydroxybenzyl methyl ether and 3-bromo-4,5-dihydroxybenzaldehyde, which are brominated products derived from bromoacetophenone, may be potential agents against fish pathogenic viruses .

Catalyst-Free α-Bromination

- Field : Organic Chemistry

- Application : This compound can be used in a catalyst-free method for the α-bromination of acetophenones .

- Method : The method involves using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature. This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .

- Results : The results showed that this method can achieve good yield with high current efficiency .

Catalyst-Free α-Bromination

- Field : Organic Chemistry

- Application : This compound can be used in a catalyst-free method for the α-bromination of acetophenones .

- Method : The method involves using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature. This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .

- Results : The results showed that this method can achieve good yield with high current efficiency .

Safety And Hazards

The safety data sheet for a similar compound, 4-Morpholinoacetophenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

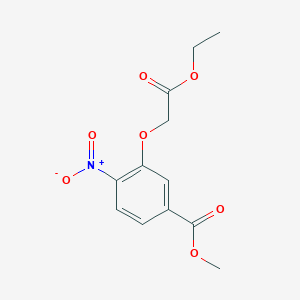

IUPAC Name |

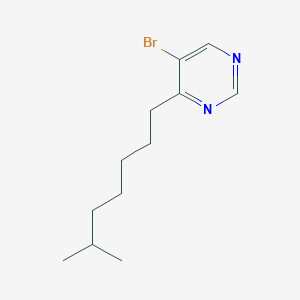

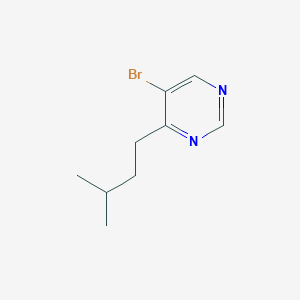

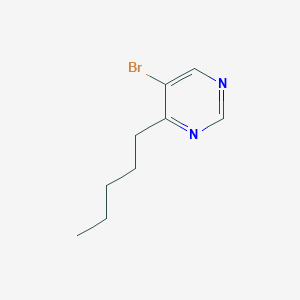

1-(3-bromo-4-morpholin-4-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSRLSYOANMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650351 |

Source

|

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-4'-morpholinoacetophenone | |

CAS RN |

957066-05-6 |

Source

|

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)